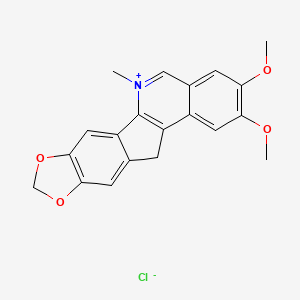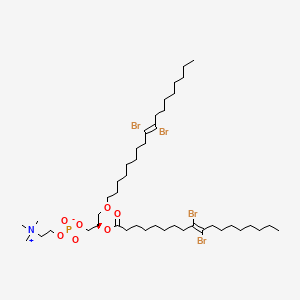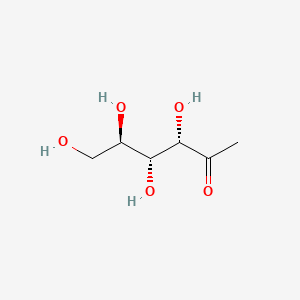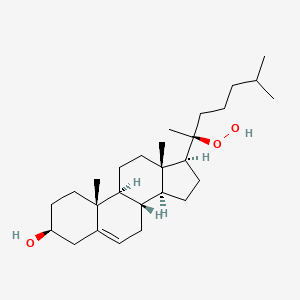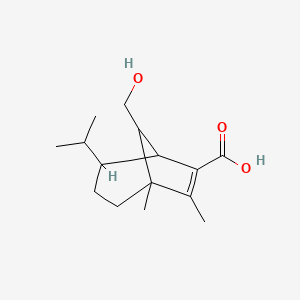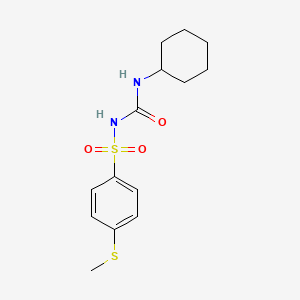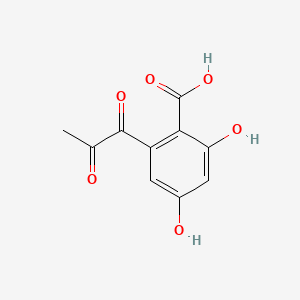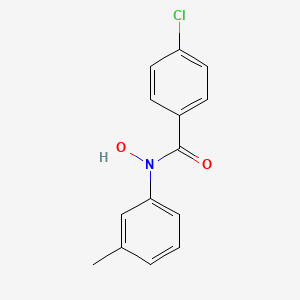
3-Tcbha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tcbha is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structure, which includes a hydroxamic acid functional group attached to a benzene ring substituted with a tolyl and a chloro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 3-Tcbha may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tcbha undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
3-Tcbha has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Tcbha involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Tcbha include:
- N-Phenyl-4-chlorobenzohydroxamic acid
- N-3-Tolyl-4-methoxybenzohydroxamic acid
- N-3-Tolyl-4-fluorobenzohydroxamic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl and chloro groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
32939-57-4 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3 |
InChI Key |
IUSPLMKGDIOHFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
32939-57-4 |
Synonyms |
3-TCBHA N-3-tolyl-4-chlorobenzohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


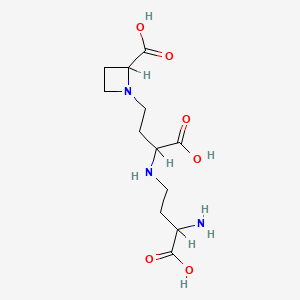
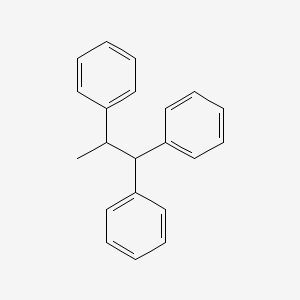
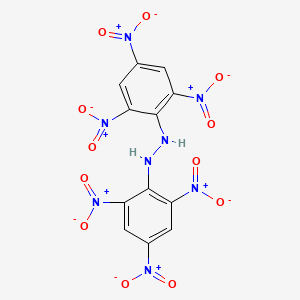
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)
